Cas no 5060-82-2 (7-Methoxy-2-naphthol)

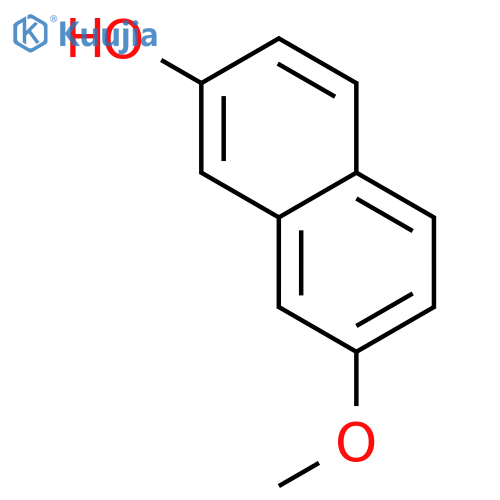

7-Methoxy-2-naphthol structure

商品名:7-Methoxy-2-naphthol

7-Methoxy-2-naphthol 化学的及び物理的性質

名前と識別子

-

- 7-Methoxynaphthalen-2-ol

- 7-METHOXY-2-NAPHTHOL

- 3-Methoxy-6-naphthol

- 2-Hydroxy-7-methoxynaphthalene

- 7-Methoxy-beta-naphthol

- 2-Naphthalenol, 7-methoxy-

- 7-methoxy-2-naphthalenol

- PubChem16354

- 2-Methoxy-7-naphthol

- 7-methoxy-naphthalen-2-ol

- 7-(methyloxy)-2-naphthalenol

- UNFNRIIETORURP-UHFFFAOYSA-N

- HT746

- 6976AB

- SBB072750

- 7-Methoxy-2-naphthol

-

- MDL: MFCD00075494

- インチ: 1S/C11H10O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7,12H,1H3

- InChIKey: UNFNRIIETORURP-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C2C([H])=C([H])C(=C([H])C=2C=1[H])O[H]

計算された属性

- せいみつぶんしりょう: 174.06800

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 29.5

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.193

- ゆうかいてん: 116-119 °C (lit.)

- PSA: 29.46000

- LogP: 2.55400

- ようかいせい: 自信がない

7-Methoxy-2-naphthol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- 福カードFコード:8-9-23

-

危険物標識:

- リスク用語:R36/37/38

7-Methoxy-2-naphthol 税関データ

- 税関コード:2909500000

- 税関データ:

中国税関コード:

2909500000概要:

290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

7-Methoxy-2-naphthol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM140824-5g |

7-Methoxy-2-naphthol |

5060-82-2 | 97% | 5g |

$107 | 2022-08-31 | |

| Enamine | EN300-16482-0.05g |

7-methoxynaphthalen-2-ol |

5060-82-2 | 95% | 0.05g |

$19.0 | 2023-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033972-1g |

7-Methoxynaphthalen-2-ol |

5060-82-2 | 98% | 1g |

¥39.00 | 2024-05-11 | |

| Enamine | EN300-16482-50.0g |

7-methoxynaphthalen-2-ol |

5060-82-2 | 95% | 50.0g |

$547.0 | 2023-02-09 | |

| abcr | AB415630-25 g |

7-Methoxy-2-naphthol; . |

5060-82-2 | 25g |

€359.00 | 2023-04-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033972-250mg |

7-Methoxynaphthalen-2-ol |

5060-82-2 | 98% | 250mg |

¥36 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033972-10g |

7-Methoxynaphthalen-2-ol |

5060-82-2 | 98% | 10g |

¥311.00 | 2024-05-11 | |

| Chemenu | CM140824-10g |

7-Methoxy-2-naphthol |

5060-82-2 | 97% | 10g |

$86 | 2024-07-16 | |

| TRC | M262895-1g |

7-Methoxy-2-naphthol |

5060-82-2 | 1g |

$ 195.00 | 2023-09-07 | ||

| Alichem | A219003244-500mg |

2-Methoxy-7-naphthol |

5060-82-2 | 98% | 500mg |

$960.40 | 2023-09-01 |

7-Methoxy-2-naphthol 関連文献

-

Yung-Son Hon,Tze-Wei Tseng,Chia-Yi Cheng Chem. Commun. 2009 5618

-

Yuvraj Satkar,Velayudham Ramadoss,Pradip D. Nahide,Ernesto García-Medina,Kevin A. Juárez-Ornelas,Angel J. Alonso-Castro,Ruben Chávez-Rivera,J. Oscar C. Jiménez-Halla,César R. Solorio-Alvarado RSC Adv. 2018 8 17806

-

3. Conversion of 1-phenylazo-2-naphthol into the benzenediazonium ion: another route to phenyl radicalsJ. I. G. Cadogan,Charles D. Murray,John T. Sharp J. Chem. Soc. Chem. Commun. 1973 572

-

De-Cai Xiong,Chao Gao,Wenming Li,Yuan Wang,Qin Li,Xin-Shan Ye Org. Chem. Front. 2014 1 798

-

5. 639. Carcinogenic nitrogen compounds. Part VIII. Further syntheses of hydroxybenzacridines and hydroxydibenzacridinesNg. Ph. Buu-Ho? J. Chem. Soc. 1951 2871

5060-82-2 (7-Methoxy-2-naphthol) 関連製品

- 5111-66-0(6-Methoxy-2-naphthol)

- 10075-63-5(1,5-Dimethoxynaphthalene)

- 5486-55-5(2,6-Dimethoxynaphthalene)

- 3900-49-0(1,6-Dimethoxynaphthalene)

- 2216-69-5(1-Methoxynaphthalene)

- 613-80-9(2,2'-Dinaphthyl Ether)

- 84-85-5(4-methoxynaphthalen-1-ol)

- 10075-62-4(1,4-Dimethoxynaphthalene)

- 3469-26-9(2,7-Dimethoxynaphthalene)

- 93-04-9(2-Methoxynaphthalene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5060-82-2)7-Methoxy-2-naphthol

清らかである:99%

はかる:100g

価格 ($):396.0